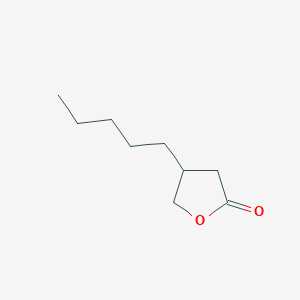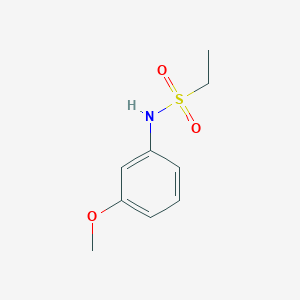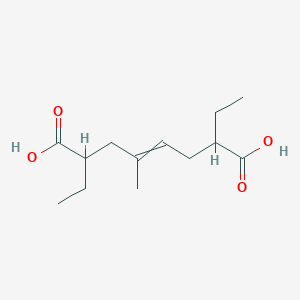
2,7-Diethyl-4-methyloct-4-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diethyl-4-methyloct-4-enedioic acid is an organic compound with the molecular formula C13H22O4. It consists of 22 hydrogen atoms, 13 carbon atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes both alkyl and alkenyl groups, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 2,7-Diethyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of enolate ions, where the enolate ion is treated with an alkyl halide under basic conditions to form the desired product . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
2,7-Diethyl-4-methyloct-4-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,7-Diethyl-4-methyloct-4-enedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism by which 2,7-Diethyl-4-methyloct-4-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2,7-Diethyl-4-methyloct-4-enedioic acid can be compared with other similar compounds, such as:
2,7-Dimethyl-4-methyloct-4-enedioic acid: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and reactivity.
2,7-Diethyl-4-methylhex-4-enedioic acid: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Propriétés
Numéro CAS |
55005-88-4 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2,7-diethyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C13H22O4/c1-4-10(12(14)15)7-6-9(3)8-11(5-2)13(16)17/h6,10-11H,4-5,7-8H2,1-3H3,(H,14,15)(H,16,17) |
Clé InChI |
JNWAPUDZKJAHPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=C(C)CC(CC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


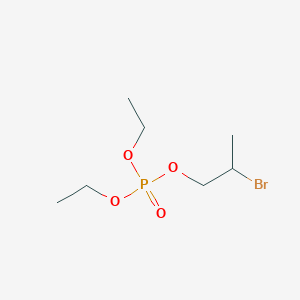
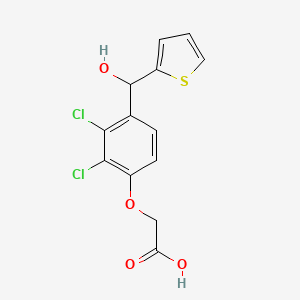
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
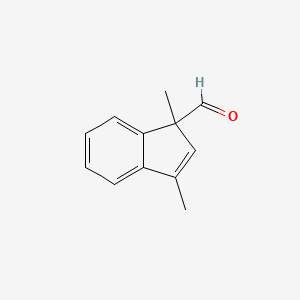

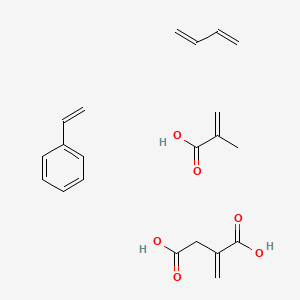
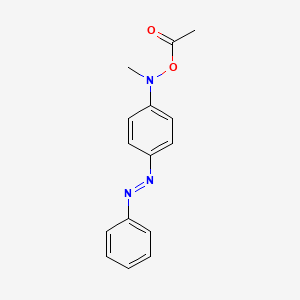
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
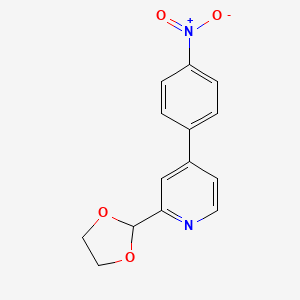
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)
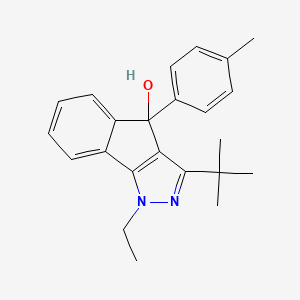
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
